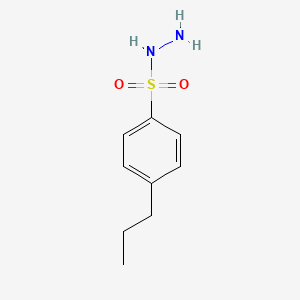

4-Propylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonohydrazides, including 4-Propylbenzenesulfonohydrazide, often involves the condensation of sulfonyl chlorides with hydrazides in the presence of base. A related compound, synthesized by the condensation of 4-methylbenzenesulfonohydrazide with aromatic carbonyl compounds, demonstrates a similar synthetic pathway that could be adapted for 4-Propylbenzenesulfonohydrazide (Ghiya & Joshi, 2016).

Molecular Structure Analysis

Molecular structure analysis of sulfonohydrazides is crucial for understanding their chemical behavior and potential applications. Studies using spectroscopic and DFT-based computational methods provide insights into the structural characteristics of these compounds. For instance, research on a closely related sulfonohydrazide demonstrated its crystal structure and highlighted the role of intramolecular and intermolecular interactions in stabilizing the molecular configuration (Sasikala et al., 2017).

Chemical Reactions and Properties

Sulfonohydrazides participate in a variety of chemical reactions, including the formation of hydrazones, which exhibit significant biological activities. The reactivity of these compounds towards various reagents highlights their utility in synthetic organic chemistry. For example, the synthesis and antimicrobial evaluation of hydrazones derived from 4-methylbenzenesulfonohydrazide underscore the chemical versatility of sulfonohydrazides (Ghiya & Joshi, 2016).

Physical Properties Analysis

The physical properties of sulfonohydrazides, such as solubility, melting point, and crystal structure, are essential for their application in various fields. Single-crystal X-ray diffraction studies provide detailed information about the crystal packing and intermolecular interactions, which are crucial for understanding the material's physical properties (Salian et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-Propylbenzenesulfonohydrazide, including its reactivity, stability, and interaction with other chemical entities, determine its potential applications. Studies focusing on the reactivity and synthesis of sulfonohydrazide derivatives provide insights into the chemical properties of these compounds. The preparation and characterization of sulfonohydrazides, as well as their derivatives, reveal their potential as intermediates in organic synthesis and as candidates for further chemical modification (Myers et al., 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

- 4-Propylbenzenesulfonohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties, showing effectiveness in antimycobacterial, antibacterial, and antifungal activities (Ghiya & Joshi, 2016).

Detection and Analysis in Biological Fluids

- Derivatives of 4-Propylbenzenesulfonohydrazide have been used in methods to increase detection responses of estrogens in biological fluids, aiding in more accurate and sensitive diagnostic techniques (Higashi et al., 2006).

Molecular Electronic Structural Characteristics

- The compound exhibits notable electronic structural characteristics and nonlinear optical properties, as shown in spectroscopic and computational studies, making it relevant in materials science (Sasikala et al., 2017).

Bioactive Schiff Base Compounds

- Schiff base compounds derived from 4-Propylbenzenesulfonohydrazide have shown potential in biological screenings, including antimicrobial, antioxidant, cytotoxic, and enzymatic activities. These compounds also demonstrated significant interaction with Salmon sperm DNA (Sirajuddin et al., 2013).

Corrosion Inhibition

- Sulfonohydrazide derivatives are effective corrosion inhibitors for metals in acidic media. Their efficacy varies with concentration and temperature, offering insights into protective measures for industrial applications (Ichchou et al., 2019).

Antimicrobial Properties in Cotton Fabric Treatment

- When used in cotton fabric treatment, derivatives of 4-Propylbenzenesulfonohydrazide enhance the fabric's antimicrobial properties, demonstrating potential in textile applications (Son et al., 2006).

Other Applications

- Additional studies have explored its applications in areas such as biosensors and microbial transformation for flavor production. However, these studies did not focus specifically on 4-Propylbenzenesulfonohydrazide but on related compounds and methodologies (Moharana & Pattanayak, 2020); (Xu et al., 2007).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on 4-Propylbenzenesulfonohydrazide would depend on its potential applications and the current challenges in its synthesis and characterization. Advances in synthetic chemistry and directed evolution methodologies could potentially open up new avenues for research .

Eigenschaften

IUPAC Name |

4-propylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-3-8-4-6-9(7-5-8)14(12,13)11-10/h4-7,11H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZXCIBTMJYOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylbenzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)